molecular formula C10H12O2 B1310461 5-Ethyl-2-methoxybenzaldehyde CAS No. 85944-02-1

5-Ethyl-2-methoxybenzaldehyde

Cat. No.: B1310461
CAS No.: 85944-02-1
M. Wt: 164.2 g/mol
InChI Key: FPVAAACXONVFMQ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxybenzaldehyde: is an organic compound with the molecular formula C10H12O2 . It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is often used in various chemical syntheses and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 5-Ethyl-2-methoxybenzaldehyde are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation systems. This disruption is achieved through the compound’s redox-active properties . The compound serves as a potent redox cycler, inhibiting microbial growth through destabilization of cellular redox homeostasis .

Biochemical Pathways

The compound affects the phenylpropanoid pathway, a major biosynthetic process in plants that responds to stress . It disrupts the metabolic flux through this pathway, particularly affecting the p-coumaryl, coniferyl, and sinapyl alcohol branches .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound destabilizes the redox balance within the cell, leading to cell death . This makes this compound a potent antifungal agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of certain fungal mutants to this compound and/or increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents . This suggests that the compound’s action can be enhanced in certain environments.

Biochemical Analysis

Biochemical Properties

5-Ethyl-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It interacts with various enzymes and proteins, including superoxide dismutases and glutathione reductase . These interactions are crucial for maintaining cellular redox homeostasis. The compound acts as a redox-active agent, capable of disrupting cellular antioxidation systems, which can lead to the inhibition of microbial growth .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to disrupt redox homeostasis can lead to oxidative stress, which in turn affects various cellular functions. For instance, in fungal cells, this compound targets cellular antioxidation components, leading to the inhibition of fungal growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible adducts with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s redox activity allows it to participate in electron transfer reactions, which can alter the redox state of cellular components and influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo oxidation, leading to the formation of various degradation products. These changes can affect its long-term impact on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can be metabolized to form various intermediates, which may further participate in metabolic reactions. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 5-Ethyl-2-methoxybenzaldehyde involves the aldol condensation of 2-methoxybenzaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methoxybenzaldehyde with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethyl-2-methoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 5-Ethyl-2-methoxybenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 5-Ethyl-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. For example, nitration with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) in acetic acid for bromination.

Major Products Formed:

    Oxidation: 5-Ethyl-2-methoxybenzoic acid.

    Reduction: 5-Ethyl-2-methoxybenzyl alcohol.

    Substitution: 5-Ethyl-2-methoxy-4-nitrobenzaldehyde (nitration), 5-Ethyl-2-methoxy-4-bromobenzaldehyde (bromination).

Scientific Research Applications

Chemistry: 5-Ethyl-2-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It can act as a model compound for investigating the reactivity and toxicity of aromatic aldehydes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a valuable starting material for the development of therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents. Its pleasant aroma makes it suitable for use in perfumes and food additives.

Comparison with Similar Compounds

    2-Methoxybenzaldehyde: Lacks the ethyl group at the 5-position, making it less hydrophobic.

    5-Ethyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and solubility.

    4-Methoxybenzaldehyde: The methoxy group is at the 4-position, affecting its electronic properties and reactivity.

Uniqueness: 5-Ethyl-2-methoxybenzaldehyde is unique due to the presence of both an ethyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.

Properties

IUPAC Name

5-ethyl-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVAAACXONVFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439176
Record name 5-ETHYL-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85944-02-1
Record name 5-ETHYL-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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